molecular formula C15H14N2 B14433852 N'-(1-phenylethenyl)benzenecarboximidamide CAS No. 76005-86-2

N'-(1-phenylethenyl)benzenecarboximidamide

Cat. No.: B14433852
CAS No.: 76005-86-2
M. Wt: 222.28 g/mol
InChI Key: DEJXCFFIMGHBEF-UHFFFAOYSA-N
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Description

N’-(1-phenylethenyl)benzenecarboximidamide is an organic compound with the molecular formula C15H14N2 It is characterized by the presence of a phenylethenyl group attached to a benzenecarboximidamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(1-phenylethenyl)benzenecarboximidamide typically involves the reaction of benzenecarboximidamide with a phenylethenyl derivative under specific conditions. One common method involves the use of a palladium-catalyzed coupling reaction, where benzenecarboximidamide is reacted with a phenylethenyl halide in the presence of a palladium catalyst and a base. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production of N’-(1-phenylethenyl)benzenecarboximidamide may involve large-scale synthesis using similar palladium-catalyzed coupling reactions. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

N’-(1-phenylethenyl)benzenecarboximidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogens (e.g., bromine, chlorine), nitro compounds

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols .

Scientific Research Applications

N’-(1-phenylethenyl)benzenecarboximidamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-(1-phenylethenyl)benzenecarboximidamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to the disruption of critical biological processes, such as cell division or metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(1-phenylethenyl)benzenecarboximidamide is unique due to the combination of its phenylethenyl and benzenecarboximidamide moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

CAS No.

76005-86-2

Molecular Formula

C15H14N2

Molecular Weight

222.28 g/mol

IUPAC Name

N'-(1-phenylethenyl)benzenecarboximidamide

InChI

InChI=1S/C15H14N2/c1-12(13-8-4-2-5-9-13)17-15(16)14-10-6-3-7-11-14/h2-11H,1H2,(H2,16,17)

InChI Key

DEJXCFFIMGHBEF-UHFFFAOYSA-N

Canonical SMILES

C=C(C1=CC=CC=C1)N=C(C2=CC=CC=C2)N

Origin of Product

United States

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